molecular formula C11H13BrN2O4 B13062409 5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinicacid

5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinicacid

Cat. No.: B13062409
M. Wt: 317.14 g/mol
InChI Key: AWKHQZKKTZVWMI-UHFFFAOYSA-N
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Description

5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid is a heterocyclic aromatic compound with the molecular formula C11H13BrN2O4. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry. The compound is characterized by the presence of a bromine atom and a tert-butoxycarbonyl (Boc) protected amino group attached to a nicotinic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid typically involves the bromination of 6-aminonicotinic acid followed by the protection of the amino group with a tert-butoxycarbonyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and di-tert-butyl dicarbonate (Boc2O) for the protection step. The reactions are usually carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures .

Industrial Production Methods

While specific industrial production methods for 5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, aryl or alkyl groups can replace the bromine atom.

    Deprotection Reactions: The major product is 6-aminonicotinic acid after the removal of the Boc group.

Scientific Research Applications

5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid involves its interaction with specific molecular targets, such as nicotinic receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical pathways. The bromine atom can also be substituted with other functional groups to modulate the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid is unique due to the specific positioning of the bromine atom and the Boc-protected amino group on the nicotinic acid core. This unique structure allows for specific interactions with biological targets and provides a versatile building block for further chemical modifications .

Properties

Molecular Formula

C11H13BrN2O4

Molecular Weight

317.14 g/mol

IUPAC Name

5-bromo-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-8-7(12)4-6(5-13-8)9(15)16/h4-5H,1-3H3,(H,15,16)(H,13,14,17)

InChI Key

AWKHQZKKTZVWMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)C(=O)O)Br

Origin of Product

United States

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